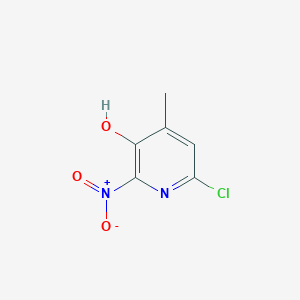
6-Chloro-4-methyl-2-nitro-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-methyl-2-nitro-3-pyridinol: is an organic compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is a derivative of pyridinol, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 4th position, and a nitro group at the 2nd position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methyl-2-nitro-3-pyridinol typically involves the nitration and chlorination of pyridine derivatives. The general steps include:
Nitration: Pyridine is dissolved in sulfuric acid, and nitric acid is added to introduce the nitro group at the desired position.
Chlorination: A chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is added to introduce the chlorine atom at the 6th position.
Purification: The final product is purified through crystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Automated Systems: Employing automated systems for precise addition of reagents and temperature control.
Purification Techniques: Using advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-4-methyl-2-nitro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions, leading to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinol derivatives.
Applications De Recherche Scientifique
6-Chloro-4-methyl-2-nitro-3-pyridinol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-methyl-2-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to inhibition of growth or activity.
Comparaison Avec Des Composés Similaires
6-Chloro-2-nitropyridin-3-ol: Similar structure but lacks the methyl group at the 4th position.
4-Methyl-2-nitropyridin-3-ol: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloro-4-methylpyridin-3-ol: Similar structure but lacks the nitro group at the 2nd position
Uniqueness: 6-Chloro-4-methyl-2-nitro-3-pyridinol is unique due to the combination of chlorine, methyl, and nitro groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H5ClN2O3 |
|---|---|
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
6-chloro-4-methyl-2-nitropyridin-3-ol |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3 |
Clé InChI |
FTKREKZDEUTBIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



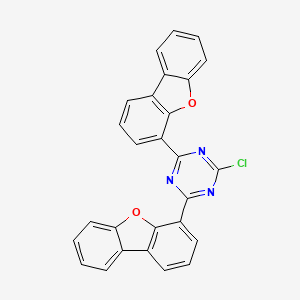
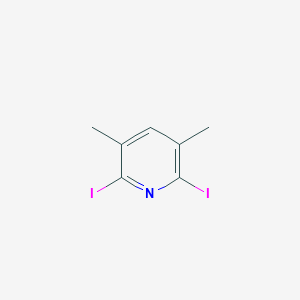
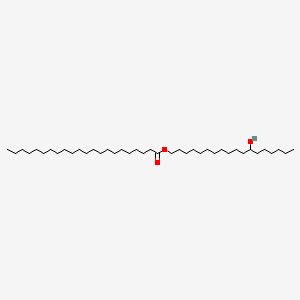
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)
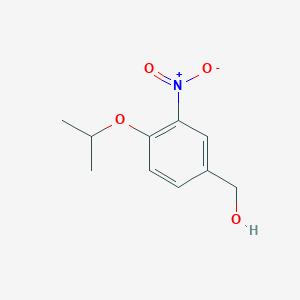

![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
![1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one](/img/structure/B13979927.png)


